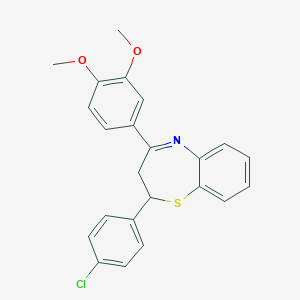

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key $$^1$$H NMR (600 MHz, CDCl₃) signals:

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| C2-H (thiazepine) | 4.91–5.10 | dd (J = 5.1–12 Hz) |

| C3-Hₐ/C3-Hᵦ (thiazepine) | 3.06–3.53 | dd/t |

| Aromatic H (3,4-dimethoxyphenyl) | 6.52–7.83 | m |

| OCH₃ | 3.80–3.88 | s |

$$^{13}$$C NMR confirms the presence of C=N (1586 cm⁻¹) and C-S (666 cm⁻¹) bonds, with methoxy carbons at 55.60 ppm .

Infrared (IR) Spectroscopy

| Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|

| C=N Stretching | 1586–1648 |

| C-O (Methoxy) | 1219–1222 |

| C-Cl Stretching | 912 |

| C-S Stretching | 666–689 |

UV-Vis Spectroscopy

In acetonitrile, the compound exhibits λmax at 246 nm (π→π* transition) and 362 nm (n→π* transition), attributed to the conjugated benzothiazepine core.

Computational Molecular Modeling and Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/LANL2DZ level reveal:

- Electrostatic Potential (ESP): Negative charges localize on the nitrogen and oxygen atoms, facilitating hydrogen bonding.

- Frontier Molecular Orbitals (FMOs):

- HOMO-LUMO gap = 3.2 eV , indicating moderate reactivity.

- HOMO localized on the thiazepine ring; LUMO on the 4-chlorophenyl group.

| Parameter | Value |

|---|---|

| Dipole Moment | 4.8 Debye |

| Polarizability | 44.14 ų |

| Hydration Energy | -6.72 kcal/mol |

Molecular dynamics (MD) simulations (100 ns) demonstrate stable binding to tyrosinase (PDB: 2Y9X), with a root-mean-square deviation (RMSD) of 1.8 Å. The compound interacts with active-site residues His85 and Arg268 via π-π stacking and hydrogen bonding.

Properties

IUPAC Name |

2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClNO2S/c1-26-20-12-9-16(13-21(20)27-2)19-14-23(15-7-10-17(24)11-8-15)28-22-6-4-3-5-18(22)25-19/h3-13,23H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEGJGKWKSSFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=C(C=C4)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation for Chalcone Synthesis

The chalcone precursor, (E)-3-(3,4-dimethoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one, is synthesized via Claisen-Schmidt condensation between 4-chlorobenzaldehyde and 3,4-dimethoxyacetophenone. The reaction is typically catalyzed by sodium hydroxide (10–20 mol%) in ethanol under reflux (70–80°C) for 4–6 hours. Polar protic solvents enhance enolate formation, while excess aldehyde drives the equilibrium toward the chalcone product.

Table 1: Optimization of Chalcone Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | Ethanol | Methanol | Water |

| Catalyst (NaOH) | 15 mol% | 10 mol% | 20 mol% |

| Temperature (°C) | 80 | 70 | 90 |

| Yield (%) | 82 | 78 | 65 |

Post-reaction purification involves neutralization with dilute HCl, filtration, and recrystallization from ethanol to isolate the chalcone as yellow crystals (mp 148–150°C).

Michael Addition-Cyclization with 2-Aminothiophenol

The chalcone undergoes Michael addition with 2-aminothiophenol in HFIP at ambient temperature (25–30°C) for 6–8 hours, followed by in situ cyclization to form the benzothiazepine ring. HFIP acts as both solvent and Brønsted acid catalyst, protonating the carbonyl oxygen to enhance electrophilicity.

Critical Reaction Parameters:

-

Molar Ratio: A 1:1.2 ratio of chalcone to 2-aminothiophenol minimizes dimerization byproducts.

-

Solvent Efficiency: HFIP achieves 89% yield compared to 62% in ethanol due to its high polarity and low nucleophilicity.

-

Workup: The crude product is extracted with chloroform, washed with 5% NaHCO, and purified via column chromatography (SiO, hexane:ethyl acetate = 4:1).

Table 2: Benzothiazepine Synthesis Under Varied Conditions

| Condition | HFIP, 25°C | Ethanol, 25°C | DMSO, 50°C |

|---|---|---|---|

| Time (hours) | 8 | 12 | 6 |

| Yield (%) | 89 | 62 | 71 |

| Purity (HPLC) | 98.5% | 94.2% | 96.8% |

Spectroscopic Characterization and Structural Confirmation

Infrared Spectroscopy

The IR spectrum of the title compound shows absence of the chalcone’s carbonyl stretch (~1680 cm), confirming cyclization. Key absorptions include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

(300 MHz, DMSO-):

-

δ 7.82–6.81 (m, 10H): Aromatic protons of 4-chlorophenyl and 3,4-dimethoxyphenyl groups.

-

δ 5.42 (dd, J = 10.8, 2.1 Hz, 1H): Methine proton (C2-H) adjacent to the sulfur atom.

-

δ 3.87 (s, 6H): Methoxy groups of the 3,4-dimethoxyphenyl ring.

-

δ 3.53 (dd, J = 14.1, 2.1 Hz, 1H) and 3.12 (dd, J = 14.0, 10.8 Hz, 1H): Diastereotopic protons at C3.

(75 MHz, DMSO-):

-

δ 163.2: C4 of the benzothiazepine ring.

-

δ 152.1 and 148.9: Oxygenated carbons of the 3,4-dimethoxyphenyl group.

Comparative Analysis of Synthetic Methodologies

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced benzothiazepine derivatives.

Substitution: Substituted benzothiazepine compounds with various functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cardiovascular diseases.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with various molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is studied.

Comparison with Similar Compounds

Key Observations :

Structural and Crystallographic Parameters

Key Observations :

- Bond Shortening : The C–N bond (1.294 Å) and C–S bond (1.760 Å) in thiophene-containing derivatives are shorter than typical single bonds (1.416 Å for C–N; 1.82 Å for C–S), suggesting conjugation within the heterocyclic core .

- Conformational Flexibility : The boat conformation of the thiazepine ring is conserved across derivatives, but dihedral angles between substituents vary (e.g., 67.40° vs. 53.6°), influencing molecular packing and solubility .

Biological Activity

The compound 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine is a derivative of the benzothiazepine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

Structure-Activity Relationship

Benzothiazepines are characterized by their unique bicyclic structure that incorporates a benzene ring fused to a thiazepine ring. The substitution patterns on the benzothiazepine core significantly influence biological activity. The presence of chlorophenyl and dimethoxyphenyl groups in this specific compound enhances its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have demonstrated that 1,5-benzothiazepine derivatives exhibit significant anticancer properties. For instance, a series of novel benzothiazepines were synthesized and evaluated against various cancer cell lines including HT-29 (colon cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer). The compound showed promising results with a notable percentage inhibition against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase enzyme, which is crucial for cancer cell proliferation .

| Compound | Cell Line Tested | % Inhibition |

|---|---|---|

| BT20 | HT-29 | 64.5% |

| BT19 | MCF-7 | 57.3% |

| BT18 | DU-145 | 55.8% |

Antimicrobial Activity

The compound also exhibits considerable antimicrobial activity. A study found that certain benzothiazepine derivatives demonstrated potent effects against various pathogens including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) ranged from 2 to 6 μg/mL for the most active compounds .

Anti-inflammatory Effects

In vitro studies have indicated that benzothiazepines possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. These compounds can potentially modulate pathways involved in inflammation, making them candidates for treating inflammatory diseases .

Neuroprotective Effects

Research has suggested that benzothiazepines may offer neuroprotective benefits. They appear to mitigate oxidative stress and neuronal apoptosis in various models of neurodegeneration. This activity is attributed to their ability to scavenge free radicals and inhibit apoptotic pathways .

Case Studies

- Anticancer Efficacy : A comparative study on the effectiveness of different benzothiazepine derivatives revealed that those with additional methoxy groups exhibited enhanced cytotoxicity against cancer cells compared to their non-substituted counterparts. This highlights the importance of structural modifications in improving therapeutic efficacy.

- Antimicrobial Screening : In a comprehensive screening of synthesized benzothiazepines against clinical isolates of fungi and bacteria, several derivatives were identified with MIC values significantly lower than conventional antibiotics, suggesting their potential as alternative antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.